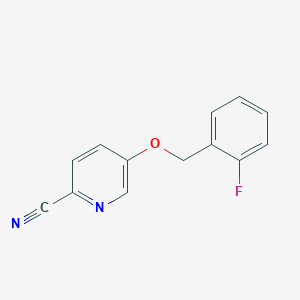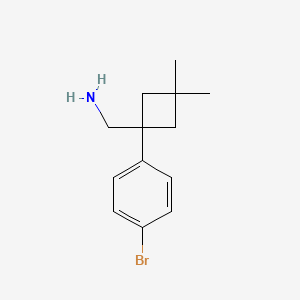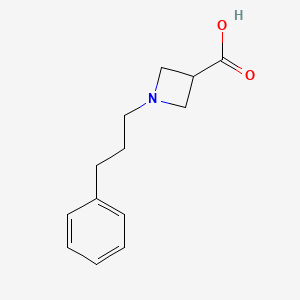
5-(2-Fluorobenzyloxy)picolinonitrile
描述
5-(2-Fluorobenzyloxy)picolinonitrile is a versatile chemical compound used in various scientific research fields. It holds potential in drug discovery and synthesis, particularly in the development of novel pharmaceutical agents. This compound is characterized by the presence of a fluorobenzyloxy group attached to a picolinonitrile core, making it a valuable intermediate in organic synthesis.
准备方法
The synthesis of 5-(2-Fluorobenzyloxy)picolinonitrile typically involves the reaction of 2-fluorobenzyl alcohol with picolinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the picolinonitrile moiety .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
5-(2-Fluorobenzyloxy)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong oxidizing agents for oxidation, and bases like sodium hydride for substitution reactions. Major products formed from these reactions include amines, carboxylic acids, and substituted derivatives.
科学研究应用
5-(2-Fluoroben
属性
IUPAC Name |
5-[(2-fluorophenyl)methoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-13-4-2-1-3-10(13)9-17-12-6-5-11(7-15)16-8-12/h1-6,8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTGTGMJUNHZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CN=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469294.png)

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1469299.png)
![1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1469300.png)
![4-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B1469304.png)

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1469308.png)
![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1469309.png)


![3-{[(1-Hydroxycyclopentyl)methyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B1469314.png)
![1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469315.png)
![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1469316.png)

